Ambutyrosin

Description

Historical Context of Discovery and Isolation from Natural Sources

Butirosin (B1197908) was discovered and isolated from the fermentation filtrates of Bacillus circulans. nih.govnih.govasm.org This water-soluble aminoglycosidic antibiotic complex was first identified in 1971 by Takeda Chemical Industries, Ltd. mdpi.com The producing organism, Bacillus circulans, is a non-actinomycete bacterium, which is notable as most aminoglycoside producers belong to the actinomycetes group. mdpi.com The isolation process involved separating the complex into its two major components, butirosin A and butirosin B. nih.govnih.gov Butirosin has also been subsequently discovered in Bacillus vitellinus, now reclassified as Paenibacillus chitinolyticus. mdpi.com

Classification within Aminoglycoside Antibiotics

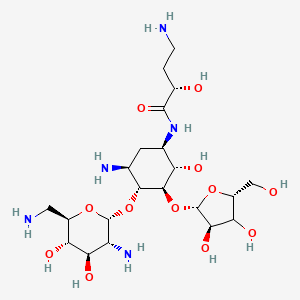

Butirosin is classified as an aminoglycoside antibiotic. wikipedia.org Aminoglycosides are a class of antibiotics characterized by highly functionalized aminosugars and deoxysugars linked by glycosidic bonds to an aminocyclitol aglycone. mdpi.com Most aminoglycosides contain a 2-deoxystreptamine (B1221613) (2-DOS) moiety, to which other amino sugars are attached at the 4 and 5 or 4 and 6 positions of the 2-DOS carbons. mdpi.com Butirosin is a naturally occurring aminoglycoside featuring a 4,5-disubstituted 2-deoxystreptamine with a (2S)-4-amino-2-hydroxybutyrate (AHBA) side chain. mdpi.comresearchgate.net This unique AHBA side chain is attached to the C-1 amine of the 2-DOS moiety. mdpi.comresearchgate.net

Structural Isomers: Butirosin A and Butirosin B Configurational Distinctions

Butirosin exists primarily as a mixture of two structural isomers, butirosin A and butirosin B, which are the major components. wikipedia.orgmedkoo.com These isomers differ in their pentose (B10789219) moiety. asm.org Butirosin A consists of neamine (B104775) substituted at position 2 by a beta-D-xylofuranosyl group and at position 4 by an (S)-2-hydroxy-4-aminobutyryl group. nih.gov Butirosin B, on the other hand, consists of neamine substituted at position 2 by a beta-D-ribofuranosyl group and at position 4 by an (S)-2-hydroxy-4-aminobutyryl group. nih.govebi.ac.uk

The structural difference lies in the configuration of the sugar ring attached at the 2-position of the neamine core: xylofuranosyl in butirosin A versus ribofuranosyl in butirosin B.

Here is a simplified representation of the key structural components and their attachment points for Butirosin A and Butirosin B:

| Component | Attachment Point on Neamine (2-DOS) | Butirosin A | Butirosin B |

| (S)-2-hydroxy-4-aminobutyryl | Position 1 (N1 amine) | Present | Present |

| Pentose Moiety | Position 2 | β-D-xylofuranosyl | β-D-ribofuranosyl |

| 2,6-diamino-2,6-dideoxy-α-D-glucopyranosyl | Position 4 | Present | Present |

Significance in Antimicrobial Research Prior to Clinical Application

Prior to its clinical application, butirosin held significant interest in antimicrobial research due to its activity against many gram-positive and some gram-negative bacteria. nih.govnih.gov A key feature that made butirosin particularly noteworthy was the presence of the (S)-4-amino-2-hydroxybutyrate (AHBA) side chain. mdpi.comresearchgate.netresearchgate.net This AHBA moiety was shown to confer resistance against several aminoglycoside-modifying enzymes (AMEs), which are a major mechanism of bacterial resistance to aminoglycosides. mdpi.comresearchgate.netresearchgate.netnih.gov The AHBA group is thought to interfere with the binding of the antibiotic to the active site of many AMEs. researchgate.net

Research into butirosin's biosynthesis and its resistance-evading properties provided valuable insights that influenced the development of semi-synthetic aminoglycosides. researchgate.netresearchgate.net For instance, the AHBA group found in butirosin was advantageously incorporated into clinically valuable antibiotics such as amikacin (B45834) and arbekacin (B1665167) through synthetic methods to overcome resistance mechanisms. researchgate.netresearchgate.net Studies on butirosin-producing enzymes, such as BtrH and BtrG, which are involved in the addition of the AHBA moiety, have been explored for the enzymatic production of novel AHBA-bearing aminoglycosides. researchgate.net The structural basis of how butirosin interacts with AMEs like APH(3')-IIIa has also been investigated, revealing the malleability of the enzyme's substrate-binding pocket and the importance of the AHBA group in these interactions. nih.gov

Research findings indicated that butirosin was active against various bacterial strains, including Escherichia coli and Staphylococcus aureus. asm.orgasm.org The study of butirosin's mechanism of action, like other aminoglycosides, centered on its ability to inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit, causing misreading of mRNA. mcmaster.camdpi.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H41N5O12 |

|---|---|

Molecular Weight |

555.6 g/mol |

IUPAC Name |

(2S)-4-amino-N-[(1R,2S,3R,4R,5S)-5-amino-4-[(2R,3R,4R,5S,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-[(2S,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-hydroxycyclohexyl]-2-hydroxybutanamide |

InChI |

InChI=1S/C21H41N5O12/c22-2-1-8(28)19(34)26-7-3-6(24)17(37-20-11(25)15(32)13(30)9(4-23)35-20)18(12(7)29)38-21-16(33)14(31)10(5-27)36-21/h6-18,20-21,27-33H,1-5,22-25H2,(H,26,34)/t6-,7+,8-,9+,10+,11+,12-,13+,14?,15+,16+,17+,18+,20+,21-/m0/s1 |

InChI Key |

XEQLFNPSYWZPOW-KRKVEZTKSA-N |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1NC(=O)[C@H](CCN)O)O)O[C@H]2[C@@H](C([C@H](O2)CO)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)N)N |

Canonical SMILES |

C1C(C(C(C(C1NC(=O)C(CCN)O)O)OC2C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CN)O)O)N)N |

Synonyms |

Anhydrous Butirosin Sulfate Butirosin Butirosin A Butirosin B Butirosin Sulfate Butirosin Sulfate, Anhydrous Butirosin Sulphate Butirosins Sulfate, Anhydrous Butirosin Sulfate, Butirosin Sulphate, Butirosin |

Origin of Product |

United States |

Advanced Structural Elucidation and Stereochemical Analysis of Butirosin

Methodologies for Stereochemical Assignment

Stereochemical assignment in complex molecules like butirosin (B1197908) relies on a combination of chemical degradation, synthesis, and spectroscopic techniques. For butirosin, the stereochemistry of its constituent sugar rings (2-deoxystreptamine, neosamine C, and the pentofuranosyl ring) and the AHBA side chain are critical. The (S)-configuration at the C2 hydroxyl group of the AHBA side chain is a key stereochemical attribute . Studies involving the biosynthesis of butirosin have also provided insights into the stereochemical control exerted by biosynthetic enzymes, such as the role of aminotransferases in the formation of the 2-deoxystreptamine (B1221613) core nih.gov.

Spectroscopic Techniques in Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy has been a primary tool for the structural and stereochemical analysis of butirosin. Complete proton and carbon NMR assignments have been achieved using various homonuclear and heteronuclear 2D NMR methods nih.govacs.orgcapes.gov.brnih.gov. These studies have been instrumental in confirming proton assignments and providing information about the molecule's conformation in solution nih.gov. Transferred Nuclear Overhauser Effect Spectroscopy (TRNOESY) has been particularly useful in determining the conformations of butirosin A when bound to enzymes like aminoglycoside 3'-phosphotransferase acs.orgnih.gov and aminoglycoside 6'-N-acetyltransferase acs.orgcapes.gov.brnih.gov.

Mass spectrometry is another essential technique for structural elucidation, providing precise molecular weight information and fragmentation patterns that help in piecing together the structure rsc.orgcurrenta.delibretexts.orgnelsonlabs.com. High-resolution mass spectrometry can determine elemental compositions, and analysis of isotopic patterns further supports structural assignments currenta.denelsonlabs.com.

Crystallographic Studies of Butirosin and its Complexes

X-ray crystallography has provided detailed three-dimensional structural information about butirosin, particularly in complex with enzymes involved in resistance or biosynthesis. The crystal structure of aminoglycoside 3'-phosphotransferase type IIIa (APH(3')-IIIa) in complex with butirosin A and an ATP analog has been determined, revealing how butirosin binds to this resistance enzyme nih.govnih.govasm.orgrcsb.orgresearchgate.net. This structure highlights the flexible nature of the enzyme's antibiotic-binding loop, which accommodates butirosin A nih.govasm.orgrcsb.org. Crystallographic studies of butirosin biosynthetic enzymes, such as BtrK and BtrN, have also provided insights into the mechanisms of butirosin production and the structural motifs involved in these processes rcsb.orgpnas.orgpdbj.orgpdbj.orgrcsb.org.

Conformational Analysis and Dynamics

Conformational analysis of butirosin, both in solution and when enzyme-bound, is crucial for understanding its biological interactions. NMR studies, particularly NOESY experiments, have suggested a stacking arrangement between the xylose and 2,6-diamino-2,6-dideoxyglucose rings in butirosin A, with the 2-deoxystreptamine ring and the AHBA group extending away nih.gov. When bound to different enzymes, butirosin A can adopt distinct conformations. For instance, when bound to APH(3')-IIIa, the 2,6-diamino-2,6-dideoxyglucose and xylose rings show restricted motions and a stacking arrangement acs.orgnih.gov. In contrast, when bound to aminoglycoside 6'-N-acetyltransferase-Ii (AAC(6')-Ii), butirosin A adopts a conformation with an orthogonal arrangement of these rings acs.orgcapes.gov.brnih.govacs.org. Molecular dynamics simulations, often used in conjunction with NMR data and crystallographic structures, help in understanding the flexibility and dynamic behavior of butirosin and its complexes nih.govacs.orgdntb.gov.ua.

Biosynthesis of Butirosin Ambutyrosin

Producing Microorganisms and Fermentation Processes

Butirosin (B1197908) is naturally produced by strains of the bacterium Bacillus circulans. ontosight.ainih.gov Submerged fermentation is the industrial method used for its production. nih.gov Key parameters for optimizing fermentation include medium composition, process conditions, and potentially genetic engineering of the producing strain.

Optimal fermentation conditions and medium components have been identified to maximize biomass and butirosin yield. These include specific concentrations of carbon sources like glucose and glycerol, and nitrogen sources such as soybean meal and ammonium (B1175870) sulfate. Trace elements like Fe²⁺ and Mn²⁺ also play a role in upregulating the expression of butirosin biosynthetic genes. Process conditions such as maintaining a specific pH range (7.0–7.5) and dissolved oxygen levels (>30% saturation) are important for supporting the enzymes involved in biosynthesis. Temperature shifts during fermentation can also induce sporulation and butirosin synthesis.

Genetic engineering approaches, such as gene disruption and overexpression strategies, have been explored to improve butirosin titers. For instance, disruption of negative regulatory genes like btrR1 has been shown to increase butirosin production. Overexpression of operons like btrJ-BtrK and fusion proteins like BtrH-BtrG have also demonstrated potential for enhancing the synthesis of intermediates and reducing fermentation time.

The relationship between butirosin biosynthesis and sporulation in Bacillus circulans has been investigated, suggesting that antibiotic synthesis is related to the sporulation process. asm.org Higher butirosin productivity has been associated with more highly sporulated strains. asm.org

Identification and Characterization of Biosynthetic Gene Clusters (BGCs)

The genes responsible for butirosin biosynthesis are organized into a biosynthetic gene cluster (BGC). ontosight.aimdpi.com This cluster, approximately 24 kb in size, contains genes encoding the various enzymes required for the synthesis of the butirosin molecule, including the formation of the 2-deoxy-scyllo-inosose (B3429959) (2-DOS) core, the synthesis of the unique (S)-4-amino-2-hydroxybutyrate (AHBA) side chain, and glycosylation steps.

Comparative genomic analysis has identified complete butirosin BGCs in several Paenibacillus chitinolyticus strains, highlighting the presence of these gene clusters in related species. mdpi.com The core region of the butirosin BGC in Bacillus vitellinus (reclassified as Paenibacillus chitinolyticus) contains genes such as btrS, btrN, btrM, btrL, btrA, btrB, btrC, btrD, btrE, btrF, btrG, btrH, btrI, btrJ, btrK, btrO, btrP, and btrV. mdpi.com Upstream and downstream regions contain additional genes like btrQ, btrW, btrX, btrY, btrZ, btrT, btrR2, btrU, and btrR1. mdpi.com

BGCs typically contain genes encoding core biosynthetic enzymes, tailoring enzymes, regulatory factors, and transporters. mdpi.comfrontiersin.orgnih.govplos.org The colocalization of these genes is thought to facilitate coinheritance and coregulation of the biosynthetic pathway. nih.gov

Enzymatic Pathways in Butirosin Biosynthesis

Butirosin biosynthesis involves a complex series of enzymatic reactions, starting from simple precursors like glucose, glutamine, and acetate. ontosight.ai These precursors are converted into key intermediates such as UDP-glucose and acetyl-CoA. ontosight.ai The pathway involves the formation of the aminoglycoside backbone and subsequent modification stages. ontosight.ai

Cyclitol Formation and Modification Enzymes

The biosynthesis of the 2-deoxystreptamine (B1221613) (2-DOS) core, a key aminocyclitol in butirosin, begins with the conversion of glucose-6-phosphate to 2-deoxy-scyllo-inosose (DOI). nih.govfrontiersin.orgtandfonline.com This reaction is catalyzed by 2-deoxy-scyllo-inosose synthase (BtrC), a key enzyme in the initial step of 2-DOS biosynthesis. nih.govfrontiersin.orgtandfonline.com BtrC from Bacillus circulans is a heterodimeric enzyme requiring NAD⁺ and Co²⁺ as cofactors. tandfonline.com A 20-kDa subunit encoded by btrC2, located outside the butirosin cluster, acts as a stabilizer for BtrC by forming a heterodimer. researchgate.net

Following the formation of DOI, aminotransferase activity is required to convert DOI to 2-deoxy-scyllo-inosamine (B1216308) (DOIA). BtrS has been identified as an L-glutamine:2-deoxy-scyllo-inosose aminotransferase responsible for this conversion. nih.gov

Glycosyltransferase-Mediated Glycosylation Steps

Glycosyltransferases are crucial enzymes in butirosin biosynthesis, responsible for forming the glycosidic bonds that link the sugar moieties to the aminocyclitol backbone. ontosight.ai The formation of ribostamycin (B1201364), a key intermediate, involves an O-ribosylation process. nih.gov Functional analysis has shown that BtrL and BtrP are responsible for the ribosylation of neamine (B104775), using 5-phosphoribosyl-1-diphosphate (PRPP) as the ribosyl donor. nih.gov This process occurs in two steps: BtrL catalyzes the phosphoribosylation of neamine to form 5''-phosphoribostamycin, followed by BtrP-catalyzed dephosphorylation to generate ribostamycin. nih.gov

BtrM is a putative UDP-GLcNA glycosyltransferase gene suggested to be involved in the transfer of UDP-GLcNA to 2-DOS to yield 2′-N-acetylparomamine in related pathways, and its homologues are found in the butirosin cluster. pnas.org

Aminotransferase and Hydroxylase Reactions

Aminotransferase enzymes, such as BtrS, are involved in the amination of cyclitol intermediates. nih.gov As mentioned, BtrS catalyzes the conversion of DOI to DOIA. nih.gov

Hydroxylase enzymes are also involved in the pathway, introducing hydroxyl groups at specific positions on the molecule. BtrO is a component of a two-component flavin-dependent monooxygenase system involved in the biosynthesis of the AHBA side chain, likely performing an α-hydroxylation step. nih.govpsu.edu

The biosynthesis of the AHBA side chain itself involves several enzymatic steps starting from L-glutamate, with intermediates tethered to a specific acyl carrier protein (ACP), BtrI. nih.govacs.org

Specific Enzyme Functionality and Reaction Mechanisms (e.g., BtrE, BtrF)

Several specific enzymes within the butirosin BGC have been characterized for their unique functionalities.

BtrN: BtrN is an unusual radical S-adenosylmethionine (SAM) dehydrogenase that catalyzes the oxidation of 2-deoxy-scyllo-inosamine (DOIA) to 3-amino-2,3-dideoxy-scyllo-inosose (amino-DOI) under strictly anaerobic conditions. nih.govnisr.or.jpacs.org This reaction involves a radical mechanism and consumption of SAM to produce 5'-deoxyadenosine (B1664650) and methionine. acs.org

BtrE and BtrF: BtrE and BtrF are involved in the epimerization at the C-3'' position of butirosin B/ribostamycin, leading to the formation of butirosin A/xylostasin. nisr.or.jpnih.gov BtrE is an NAD⁺-dependent dehydrogenase that oxidizes the C-3'' of ribostamycin to yield 3''-oxoribostamycin. nih.gov Subsequently, BtrF, an NADPH-dependent reductase, reduces the 3''-oxoribostamycin to produce xylostasin. nih.gov This epimerization step was one of the last steps in butirosin biosynthesis to be fully described. nih.gov

BtrH and BtrG: These enzymes are responsible for the transfer and deprotection of the AHBA side chain onto the aminoglycoside backbone. nisr.or.jpresearchgate.net BtrH acts as an ACP:aminoglycoside acyltransferase, transferring the AHBA side chain from the acyl carrier protein BtrI to ribostamycin as a gamma-glutamylated dipeptide. nisr.or.jpresearchgate.net BtrG is a gamma-glutamyl cyclotransferase that cleaves the protective gamma-glutamyl group from the transferred AHBA moiety. nisr.or.jpresearchgate.net

BtrI, BtrJ, and BtrK: These enzymes are involved in the biosynthesis of the gamma-glutamyl AHBA acyl carrier protein. nisr.or.jpresearchgate.net BtrI is the specific acyl carrier protein involved in the AHBA pathway. nih.govacs.org BtrJ is an ATP-dependent ligase that catalyzes the addition of L-glutamate to BtrI, and following decarboxylation by BtrK, adds a second L-glutamate molecule. nih.govuniprot.orgwikipedia.org BtrK is a pyridoxal-5-phosphate (PLP)-dependent decarboxylase that performs the decarboxylation of a glutamyl moiety tethered to BtrI during the AHBA biosynthetic pathway. nih.govresearchgate.net

Data Table: Key Enzymes in Butirosin Biosynthesis

| Enzyme | Proposed Function | Substrate(s) | Product(s) | Cofactor(s) |

| BtrC | 2-deoxy-scyllo-inosose synthase | Glucose-6-phosphate | 2-deoxy-scyllo-inosose (DOI) | NAD⁺, Co²⁺ |

| BtrS | L-glutamine:2-deoxy-scyllo-inosose aminotransferase | 2-deoxy-scyllo-inosose (DOI), L-glutamine | 2-deoxy-scyllo-inosamine (DOIA) | Not specified |

| BtrL | Phosphoribosyltransferase (O-ribosylation) | Neamine, 5-phosphoribosyl-1-diphosphate (PRPP) | 5''-phosphoribostamycin | Not specified |

| BtrP | Phosphatase | 5''-phosphoribostamycin | Ribostamycin | Not specified |

| BtrN | Radical SAM dehydrogenase | 2-deoxy-scyllo-inosamine (DOIA), SAM | 3-amino-2,3-dideoxy-scyllo-inosose, 5'-deoxyadenosine, methionine | SAM, Fe-S clusters |

| BtrE | NAD⁺-dependent dehydrogenase (C-3'' oxidation) | Ribostamycin | 3''-oxoribostamycin | NAD⁺ |

| BtrF | NADPH-dependent reductase (C-3'' reduction) | 3''-oxoribostamycin | Xylostasin | NADPH |

| BtrH | ACP:aminoglycoside acyltransferase (AHBA transfer) | γ-glutamyl-AHBA-BtrI (ACP) complex, Ribostamycin | γ-glutamyl-AHBA-ribostamycin | Not specified |

| BtrG | γ-glutamyl cyclotransferase (γ-glutamyl cleavage) | γ-glutamyl-AHBA-ribostamycin | AHBA-ribostamycin (Butirosin precursor) | Not specified |

| BtrI | Acyl carrier protein (involved in AHBA biosynthesis) | Intermediates in AHBA synthesis | AHBA tethered to BtrI | Not applicable |

| BtrJ | ATP-dependent ligase (L-glutamate addition to BtrI) | BtrI, L-glutamate, ATP | γ-glutamyl-BtrI, 4-(γ-L-glutamylamino)butanoyl-BtrI | ATP, Mg²⁺/Mn²⁺ |

| BtrK | Pyridoxal-5-phosphate (PLP)-dependent decarboxylase (in AHBA biosynthesis) | γ-glutamyl moiety tethered to BtrI | Decarboxylated intermediate tethered to BtrI | PLP |

| BtrO | Flavin-dependent monooxygenase (component in AHBA biosynthesis) | Intermediate in AHBA synthesis | Hydroxylated intermediate in AHBA synthesis | FAD (implied) |

| BtrV | Flavin-dependent monooxygenase (component in AHBA biosynthesis, with BtrO) | Intermediate in AHBA synthesis | Hydroxylated intermediate in AHBA synthesis | FAD (implied) |

Genetic Regulation of Butirosin Production

The production of butirosin is governed by a biosynthetic gene cluster (BGC) found in the producing organisms, such as Bacillus circulans mdpi.comresearchgate.netsecondarymetabolites.org. This gene cluster contains numerous genes encoding the enzymes and regulatory proteins necessary for butirosin biosynthesis mdpi.comsecondarymetabolites.org. Analysis of the butirosin BGC in Bacillus circulans has identified a range of genes, including btr genes (e.g., btrA through btrZ), that are involved in the different stages of the biosynthetic pathway, transport, and regulation mdpi.comsecondarymetabolites.orgnih.gov.

The regulation of butirosin biosynthesis is a complex process involving transcriptional and translational controls ontosight.ai. This regulatory system coordinates the expression of multiple genes and enzymes to ensure antibiotic production in response to environmental cues ontosight.ai. Studies have identified potential regulatory genes, such as btrR1 and btrR2, located within or near the butirosin BGC, suggesting their role in controlling gene expression mdpi.comnih.gov. The co-occurrence of antibiotic synthesis with physiological changes like sporulation in Bacillus circulans has also been observed, indicating a potential link between butirosin production and cellular differentiation asm.org.

Detailed research findings on specific genes involved in butirosin biosynthesis and regulation are available. For instance, the disruption of btrC2, encoding a subunit of DOI synthase, was shown to affect both growth rate and antibiotic production in Bacillus circulans, suggesting its involvement in both primary and secondary metabolism tandfonline.com.

Comparative Biosynthesis with Related Aminoglycosides

Butirosin belongs to the family of 2-deoxystreptamine (DOS)-containing aminoglycoside antibiotics, which also includes compounds like neomycin, kanamycin (B1662678), gentamicin (B1671437), and ribostamycin ontosight.aijmb.or.krpsu.edupnas.orgnih.gov. While these antibiotics share the common DOS core, their biosynthetic pathways exhibit both similarities and distinct differences ontosight.aimdpi.com.

The initial step in the biosynthesis of many DOS-containing aminoglycosides, including butirosin and neomycin, involves the formation of the DOS ring from glucose ontosight.aijmb.or.kr. Enzymes responsible for DOS biosynthesis, such as 2-deoxy-scyllo-inosose synthase (BtrC in butirosin, Neo7 in neomycin), show homology across different producing organisms jmb.or.krgenome.jp.

However, the subsequent glycosylation and modification steps introduce variations that lead to the structural diversity observed in this class of antibiotics ontosight.ai. For example, the types of amino sugars attached and the positions of attachment differ between butirosin and neomycin ontosight.ai. A key difference lies in the presence of the unique AHBA side chain in butirosin, which is absent in neomycin and other related aminoglycosides like kanamycin and gentamicin researchgate.netnisr.or.jpresearchgate.net. The biosynthetic machinery for incorporating this AHBA moiety, involving enzymes like BtrH and BtrG, represents a distinct feature of the butirosin pathway nisr.or.jpresearchgate.netnih.gov.

Synthetic and Semisynthetic Methodologies for Butirosin and Analogues

Total Synthesis Approaches to Butirosin (B1197908) Scaffolds

Total synthesis of butirosin and its derivatives has been pursued to provide access to these complex molecules and their analogues. The total synthesis of butirosin B has been described, utilizing a cyclic carbamate (B1207046) derivative as a key intermediate. oup.com A 3′,4′-dideoxy derivative of butirosin B was also synthesized through the hydrogenation of a 3′,4′-unsaturated derivative, which was obtained from a di-O-mesyl derivative. oup.com This dideoxy derivative demonstrated significant activity against resistant bacteria producing phosphotransferase I. oup.com

Semisynthetic Derivatization Strategies

Semisynthetic approaches involve the chemical modification of naturally occurring butirosin or related aminoglycosides to create new analogues. These strategies often focus on regioselective functionalization of the various amine and hydroxyl groups present in the aminoglycoside structure.

Regioselective modification of the amino and hydroxyl groups in aminoglycosides is challenging due to their structural complexity and the presence of multiple reactive sites. nih.govnih.gov However, selective functionalization is critical for developing analogues with altered properties, such as improved activity against resistant strains or reduced toxicity. nih.gov

Methods for regioselective modification of amino groups in aminoglycosides, including those related to butirosin, have been developed. One approach involves the formation of cyclic carbamates, which can selectively protect certain amino groups, allowing for modification at other positions through ring-opening reactions with amines. researchgate.net This method has been used for regioselective modification at the N-1, N-6′, or both amino groups in neamine (B104775), a related aminoglycoside scaffold. researchgate.net

Chemical modifications are employed to introduce structural diversity into the butirosin scaffold. This can involve various reactions such as acylation, alkylation, and the introduction of new functional groups. The goal is to generate analogues with potentially improved antibacterial activity, altered pharmacokinetic properties, or reduced toxicity.

The (S)-4-amino-2-hydroxybutyrate (AHBA) side chain is a key feature of butirosin that has been a target for modification or incorporation into other aminoglycosides. mdpi.comfrontiersin.org This side chain, attached to the C1-amine of the 2-DOS moiety, is crucial for evading certain AMEs. mdpi.com Semisynthetic aminoglycosides like amikacin (B45834), isepamicin (B1207981), and arbekacin (B1665167) have been synthesized by adding 1-N-AHBA side chains to other kanamycin (B1662678) or gentamicin (B1671437) scaffolds. frontiersin.org

Regioselective Functionalization of Amine and Hydroxyl Groups

Development of Anionic Conjugates and Glycosylated Derivatives

The development of anionic conjugates and glycosylated derivatives represents another strategy for modifying aminoglycosides. Anionic conjugates of glycosylated bacterial metabolites, which can include butirosin or its derivatives, have been explored. justia.comgoogle.comgoogle.com These conjugates are designed to mimic the structure and/or activity of anionic bioactive molecules like glycosaminoglycans (GAGs). justia.comgoogle.comgoogle.com The preparation of such conjugates can involve transforming metabolites into anionic derivatives and then conjugating them via a linking group. google.comgoogle.com

Glycosylation patterns play a significant role in the activity and properties of aminoglycosides. biorxiv.orgnih.gov While the chemical synthesis of specifically glycosylated aminoglycosides can be challenging due to the need for multi-step protection and deprotection schemes, approaches involving the use of glycosylated bacterial metabolites as building blocks are being investigated. google.combiorxiv.orgnih.gov

Chemoenzymatic Synthesis of Butirosin Analogues

Chemoenzymatic synthesis combines the power of chemical reactions with the specificity of enzymatic transformations to synthesize butirosin analogues. This approach can overcome some of the limitations of purely chemical synthesis, particularly in achieving regioselectivity. nih.govnih.govucl.ac.uk

Enzymes involved in the biosynthesis of butirosin, such as BtrH and BtrG, which are responsible for the addition and deprotection of the AHBA side chain, have been utilized in chemoenzymatic approaches. nih.govfrontiersin.orgnih.govresearchgate.netuninsubria.it The substrate tolerance of these enzymes has been exploited to regiospecifically attach the AHBA side chain onto non-native aminoglycosides, suggesting the potential for enzymatic synthesis of novel AHBA-bearing analogues. nih.govfrontiersin.orgnih.govresearchgate.net

Other enzymes, such as aminoglycoside-modifying enzymes (AMEs) like acetyltransferases, have also been employed in chemoenzymatic synthesis to introduce specific modifications. nih.govfrontiersin.orgnih.govrsc.org For instance, AAC(6′)-APH(2″) has been used to enzymatically synthesize 6′-N-acylated isepamicin analogues. nih.gov Chemoenzymatic methods have also been explored for the regioselective modification of amino groups and the synthesis of glycosylated structures. ucl.ac.ukuninsubria.itrsc.orgacs.org

The biosynthesis of butirosin itself involves a series of enzymatic steps, including the formation of the 2-deoxystreptamine (B1221613) core and the addition of the AHBA side chain. mdpi.comresearchgate.net Understanding these biosynthetic pathways provides valuable insights for developing chemoenzymatic routes to butirosin analogues. Enzymes like BtrN, a radical S-adenosyl-L-methionine (SAM) enzyme, play a role in the biosynthesis by catalyzing specific oxidation steps. pnas.org

Molecular Mechanism of Action of Butirosin

Interaction with Ribosomal Subunits: Specificity and Binding Dynamics

Butirosin (B1197908), like other aminoglycoside antibiotics, exhibits specificity in its interaction with bacterial ribosomes. ucl.ac.befrontiersin.org Its main target is the small 30S ribosomal subunit. ontosight.aimcmaster.caontosight.ai

Binding to the Bacterial 30S Ribosomal Subunit

Butirosin binds to the 30S ribosomal subunit of bacteria. ontosight.aimcmaster.caontosight.ai This binding occurs at the aminoacyl-tRNA (A) site, a crucial region involved in decoding mRNA and incorporating amino acids into the growing polypeptide chain. ucl.ac.befrontiersin.org The binding of butirosin to the 30S subunit is an energy-dependent process. ucl.ac.be Specifically, butirosin binds to the helix 44 (h44) of the 16S ribosomal RNA (rRNA), which is part of the 30S subunit. smolecule.commdpi.com This interaction involves specific nucleotides within the A-site, such as A1408 and G1491 in the 16S rRNA, and notably affects adenines A1492 and A1493 within h44. mdpi.com

Mechanisms of mRNA Misreading and Protein Synthesis Inhibition

The binding of butirosin to the 30S ribosomal subunit, particularly at the A-site, induces conformational changes in the decoding center of the ribosome. asm.org These structural alterations promote the interaction between mRNA codons and near-cognate or non-cognate aminoacyl-tRNAs. asm.org This leads to errors in the decoding of the mRNA sequence, resulting in the incorporation of incorrect amino acids into the nascent polypeptide chain (mRNA misreading). ontosight.aimcmaster.caontosight.ai The impaired proofreading process that controls translational accuracy contributes to this misreading. ucl.ac.be

Role of Butirosin Components (A and B) in Molecular Interactions

Butirosin is a complex primarily composed of butirosin A and butirosin B. wikipedia.org While both components contribute to the antibacterial activity, research has focused on the interactions of butirosin A with enzymes involved in resistance and potentially with the ribosome itself. Butirosin A, containing the (S)-4-amino-2-hydroxybutyrate (AHB) group at the N1 position of the 2-deoxystreptamine (B1221613) ring, is particularly noted for its effectiveness against certain resistant strains. researchgate.net This AHB side chain is thought to sterically hinder access of aminoglycoside-modifying enzymes (AMEs) to the 1-NH₂ group, thereby preserving the antibiotic's efficacy.

Studies on the interaction of butirosin A with aminoglycoside kinase APH(3′)-IIIa, an enzyme that confers resistance, show that butirosin A binds to the enzyme's active site. asm.orgnih.gov The AHB group influences the conformation of the antibiotic-binding loop in the enzyme, adopting an open conformation to accommodate the group. asm.orgnih.gov This highlights the role of the AHB moiety in the specific interactions of butirosin A with bacterial proteins, including those involved in resistance mechanisms.

Structural Basis of Ribosomal Binding: Key Residues and Hydrogen Bonding Networks

The binding of butirosin to the bacterial 30S ribosomal subunit involves specific interactions, including hydrogen bonds, with residues and nucleotides in the 16S rRNA. The AHBA side chain of butirosin is reported to enhance ribosomal binding affinity by forming hydrogen bonds with conserved nucleotides in the 16S rRNA A-site, such as A1408 and G1491. The sugar moieties, including the β-D-xylofuranosyl/ribofuranosyl groups, contribute to hydrogen bonding with rRNA, while the neosamine C ring stabilizes binding through electrostatic interactions.

Detailed structural analysis, often through techniques like X-ray crystallography or NMR, provides insights into the precise hydrogen bonding networks and key residues involved in the interaction between aminoglycosides and the ribosome. While specific details for butirosin's direct hydrogen bonding network with the ribosome were not extensively detailed in the search results beyond interactions with A1408, G1491, A1492, and A1493 mdpi.com, studies on related aminoglycosides and their interactions with the ribosomal A-site provide a general understanding. These interactions often involve hydrogen bonds between the amino and hydroxyl groups of the aminoglycoside and the phosphate (B84403) backbone and bases of the 16S rRNA.

Cellular Responses to Ribosomal Targeting by Butirosin

Targeting bacterial ribosomes with antibiotics like butirosin elicits various cellular responses in bacteria, primarily aimed at counteracting the inhibitory effects and developing resistance. While the article excludes adverse effects on the host, it's important to consider the bacterial cell's reactions.

One significant cellular response is the potential for bacteria to develop resistance mechanisms. These can include enzymatic modification of the antibiotic, alteration of the ribosomal target site, and reduced uptake of the drug. ontosight.ai Enzymatic modification by AMEs is a common mechanism of resistance to aminoglycosides. ucl.ac.beasm.org However, the unique structure of butirosin, particularly the AHB group, provides some protection against certain AMEs. researchgate.netnih.gov

Bacteria can also modify their ribosomes in response to antibiotic exposure. news-medical.net Subtle changes, such as the loss of chemical tags on ribosomal RNA in the antibiotic binding regions, can alter the binding site and contribute to resistance. news-medical.net This suggests an adaptive mechanism where the ribosome's structure is slightly altered to prevent effective antibiotic binding. news-medical.net

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of Butirosin Analogues

Design Principles for Butirosin (B1197908) Derivatives

The design of butirosin derivatives and other N1-substituted aminoglycosides is largely driven by the need to circumvent bacterial resistance, particularly that conferred by AMEs nih.govnih.govresearchgate.netmdpi.com. Butirosin's inherent resistance to many AMEs is attributed to the presence of the (S)-4-amino-2-hydroxybutyrate (AHB) group at the N1 position nih.govnih.govmdpi.com. This observation has guided the synthesis of numerous semisynthetic aminoglycosides, such as amikacin (B45834), isepamicin (B1207981), and netilmicin, which also feature N1 substitutions nih.govnih.gov.

Key design principles for butirosin analogues include modifications aimed at:

Preventing enzymatic modification by AMEs. This often involves altering or removing functional groups that serve as targets for acetylation, adenylylation, or phosphorylation by these enzymes researchgate.netnih.govmdpi.comasm.org.

Maintaining or enhancing binding affinity to the bacterial 16S ribosomal RNA (rRNA) A-site, the primary molecular target ontosight.aimdpi.comacs.org.

Improving pharmacokinetic properties, although this falls outside the strict scope of the requested content.

Modifications are frequently focused on the amino and hydroxyl groups located on the different sugar rings and the 2-deoxystreptamine (B1221613) core, as these are critical for ribosomal interaction and are often the sites of enzymatic inactivation nih.govacs.org. The rigid chair conformation of the 2-deoxystreptamine scaffold is important for specific interactions with ribosomal RNA .

Impact of Functional Group Modifications on Ribosomal Binding Affinity

Modifications of functional groups on the butirosin core and its sugar moieties can significantly impact ribosomal binding affinity. The positively charged ammonium (B1175870) groups on aminoglycosides are crucial for electrostatic interactions with the negatively charged phosphate (B84403) backbone of ribosomal RNA acs.org. Alterations to these amino groups, such as acetylation or alkylation, can reduce their positive charge or introduce steric hindrance, thereby diminishing binding affinity to the bacterial A-site nih.govasm.orgacs.org.

Conversely, strategic modifications can sometimes enhance ribosomal binding or alter the interaction profile. For instance, the AHB side chain at the N1 position of butirosin enhances ribosomal binding affinity by forming hydrogen bonds with conserved nucleotides in the 16S rRNA A-site, such as A1408 and G1491 . Deoxygenation at certain positions, such as the 3' and 4' positions, has been explored to create derivatives resistant to 3'-phosphorylative inactivation while aiming to retain ribosomal affinity researchgate.netmdpi.com. However, a direct linear correlation between ribosomal binding affinities and antibacterial activity has not always been observed for modified aminoglycosides nih.gov.

Influence of Stereochemistry on Molecular Target Interaction

Stereochemistry plays a vital role in the interaction of butirosin analogues with their molecular targets, namely the bacterial ribosome and AMEs. The (S)-configuration of the 4-amino-2-hydroxybutyrate (AHB) side chain at the N1 position of butirosin is a specific stereochemical feature that contributes to its unique properties, including its ability to evade many inactivating enzymes nih.gov.

The 2-deoxystreptamine core of butirosin adopts a rigid chair conformation, which is essential for its specific binding to the bacterial ribosomal RNA . The precise three-dimensional arrangement of the functional groups, dictated by the stereochemistry of the molecule, is critical for establishing the correct hydrogen bonds and electrostatic interactions required for high-affinity binding to the ribosomal A-site acs.org. Changes in stereochemistry can alter the presentation of these functional groups, potentially disrupting favorable interactions with the ribosome or, conversely, hindering the catalytic activity of AMEs by preventing proper substrate recognition and binding. The stereochemical complexity of aminoglycosides and their analogues is a key consideration in the design and synthesis of new derivatives mcmaster.ca.

Correlation between Structural Features and Molecular Mechanism Potency

The correlation between specific structural features of butirosin analogues and their potency is often linked to their ability to either maintain strong ribosomal binding or evade enzymatic inactivation by AMEs. The presence of the N1-linked AHB group is a prime example, conferring resistance to many AMEs and thus enhancing potency against strains expressing these enzymes nih.govnih.govmdpi.com.

Modifications that remove or alter AME target sites are designed to preserve the compound's activity by preventing its inactivation. For instance, deoxy derivatives at the 3' and 4' positions of butirosin A have shown resistance to bacterial 3'-phosphorylative enzymatic inactivation researchgate.net. N-alkylation at the N-6' position has been shown to decrease affinity for resistant enzymes, although this can sometimes be accompanied by a decrease in bacterial activity mdpi.com.

Studies have also shown that the number and positions of amino groups are significant for aminoglycoside activity mdpi.com. Modifications that retain or optimize the positive charge distribution can maintain effective electrostatic interactions with ribosomal RNA acs.org. The development of analogues with superior activity against specific resistant bacterial strains highlights the success of rational design based on understanding the interplay between structural features and the mechanisms of resistance mdpi.comarchive.orgnih.gov.

Development of Modified Aminoglycosides with Altered Interaction Profiles

The understanding gained from SAR and SMR studies of butirosin and its analogues has been instrumental in the development of modified aminoglycosides with altered interaction profiles, primarily aimed at overcoming resistance nih.govresearchgate.netnih.govmdpi.comnih.govresearchgate.net. The success of N1-substituted aminoglycosides like amikacin, inspired by butirosin's structure, demonstrates the value of this approach nih.govnih.govmdpi.com.

Computational Chemistry and Theoretical Modeling of Butirosin

Molecular Docking Simulations of Butirosin-Ribosome Complexes

Molecular docking simulations are employed to predict the binding orientation and affinity of butirosin (B1197908) to its biological target, the bacterial ribosome. nih.govfip.orgbiorxiv.org Butirosin, like other aminoglycoside antibiotics, inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit, which leads to misreading of mRNA and disruption of translation. Docking studies aim to map the steric and energetic interactions between butirosin and the ribosomal binding site, helping to elucidate the key residues involved in binding and the potential impact of structural modifications on binding affinity. nih.govbiorxiv.org Identifying the active binding site is a crucial preliminary step for reliable molecular docking. biorxiv.org Studies have shown that butirosin binds to the ribosome, and structural visualizations have revealed its binding site. uic.edu

Molecular Dynamics (MD) Simulations to Elucidate Binding Kinetics

Molecular Dynamics (MD) simulations provide a dynamic view of the interactions between butirosin and its target, allowing for the study of binding kinetics and the stability of the complex over time. nih.gov Unlike static docking, MD simulations account for the flexibility of both the ligand and the receptor, offering a more realistic representation of the binding process. nih.gov Unrestrained molecular dynamics calculations have shown that distinct conformers of related antibiotics are capable of interconversion when bound to enzymes, suggesting the dynamic nature of these interactions. nih.gov MD simulations can help to understand how butirosin's unique structural features, such as the AHB group, influence its binding to the ribosome and its ability to evade resistance mechanisms. asm.org For example, MD simulations were used in conjunction with a butirosin A ternary complex structure to model the binding of amikacin (B45834) to APH(3')-IIIa, an aminoglycoside-modifying enzyme. asm.org

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are utilized to analyze the electronic structure of butirosin, providing insights into its reactivity, charge distribution, and interaction potential. uni-stuttgart.denorthwestern.edursc.orgarxiv.orgnih.gov These calculations, based on quantum mechanics, determine the wavefunctions of electrons in molecules. northwestern.edu Understanding the electronic properties of butirosin can help explain its interactions with the ribosome and with aminoglycoside-modifying enzymes. While general quantum chemical calculations are widely used in chemistry, specific studies detailing the electronic structure analysis of butirosin using these methods were not prominently found in the search results. However, quantum chemical descriptors can be incorporated into QSAR models to provide information on the range of electronic properties of compounds. researchgate.net

In Silico Screening and Virtual Library Design for Butirosin Analogues

In silico screening and virtual library design are computational techniques used to identify potential new butirosin analogues with improved properties, such as enhanced activity or reduced susceptibility to resistance. nih.govwuxibiology.commdpi.comjournaljpri.comnih.gov Virtual screening involves searching large databases of chemical compounds or designing virtual libraries of potential new molecules and predicting their binding affinity to the target using computational methods like docking. nih.govwuxibiology.comnih.gov This allows for the rapid evaluation of a vast number of compounds, significantly accelerating the drug discovery process. nih.govwuxibiology.comnih.gov Virtual libraries can be designed based on the core structure of butirosin, exploring variations in substituents to identify promising candidates for synthesis and experimental testing. wuxibiology.commdpi.com For example, virtual libraries of compounds sharing a specific scaffold have been generated and screened in silico to identify potential inhibitors. mdpi.comjournaljpri.com

Predictive Models for Structure-Activity Relationships (QSAR/SAR)

Predictive models, specifically Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) models, aim to establish relationships between the chemical structure of butirosin and its analogues and their biological activity. researchgate.netmdpi.comnih.govnih.gov QSAR models use mathematical equations to correlate molecular descriptors (numerical representations of structural and chemical properties) with biological activity, allowing for the prediction of the activity of new compounds based on their structure. researchgate.netnih.govnih.gov SAR involves a more qualitative analysis of how structural changes affect activity. These models are valuable tools for rational drug design, guiding the synthesis of new butirosin derivatives with desired properties. researchgate.netnih.gov Predictive models have been developed for the antimicrobial properties of various compounds, demonstrating the utility of QSAR in this field. researchgate.netmdpi.comnih.gov These models can incorporate various descriptors, including those related to connectivity, electronegativity, polarizability, and van der Waals properties. researchgate.net

Advanced Analytical and Characterization Methodologies for Butirosin Research

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS) for Analysis and Identification of Metabolites

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique widely used in metabolomics and the analysis of complex biological samples, including those containing antibiotics like Butirosin (B1197908). thermofisher.commdpi.com LC-MS couples the separation capabilities of liquid chromatography with the detection and identification power of mass spectrometry. High-resolution LC-MS is particularly valuable for the analysis and identification of metabolites due to its ability to provide accurate mass measurements, which are essential for determining elemental compositions and identifying compounds. thermofisher.comnih.gov

In LC-MS analysis, compounds are first separated by liquid chromatography, often using techniques like reversed-phase liquid chromatography (RPLC) for non-polar to moderately polar compounds or hydrophilic interaction liquid chromatography (HILIC) for polar and ionic compounds. thermofisher.com The separated compounds then enter the mass spectrometer, where they are ionized. Common ionization techniques for LC-MS include electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI). thermofisher.com ESI is well-suited for polar and semi-polar compounds, which include aminoglycosides like Butirosin. thermofisher.com

For metabolite identification using LC-MS, the molecular ions or precursor ions are detected, and their mass-to-charge ratio (m/z) is measured. thermofisher.comnih.gov High-resolution mass spectrometers, such as Orbitrap systems, can provide accurate mass measurements that allow for the calculation of empirical formulae. thermofisher.com Tandem mass spectrometry (MS/MS) is often employed to obtain fragmentation patterns of the precursor ions, which provide structural information about the compound. thermofisher.comnih.gov By comparing these fragmentation patterns and accurate mass data with databases and spectral libraries, potential metabolites can be identified. thermofisher.comnih.gov While extensive spectral libraries like those for GC-MS are not yet as developed for LC-MS, the presence of the precursor ion in LC-MS is a crucial aid in identification. thermofisher.com De novo interpretation of fragmentation spectra can also be performed for the structural elucidation of unknown metabolites. thermofisher.com

LC-MS has been used in studies involving Bacillus species, the producers of Butirosin, to identify various secondary metabolites. jmb.or.kr While a specific study detailing Butirosin metabolite identification solely via LC-MS was not prominently found, the principles of LC-MS for metabolite analysis in similar contexts are well-established. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure, conformation, and dynamics of molecules, as well as studying their interactions with other molecules, such as proteins or nucleic acids. nih.gov For Butirosin, NMR spectroscopy, including 2D NMR methods, has been instrumental in assigning proton and carbon signals and investigating its conformation, particularly in solution and when bound to target molecules. nih.govacs.org

Studies utilizing 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), have provided insights into the spatial arrangement of the different sugar rings within Butirosin A. NOESY experiments on Butirosin A suggest a stacking arrangement between the xylose and 2,6-diamino-2,6-dideoxyglucose rings, while the 2-deoxystreptamine (B1221613) ring and its AHBA substituent appear to extend away from the stacked rings. nih.gov Long-range NOEs observed for Butirosin A have provided further conformational details. nih.gov

NMR spectroscopy is also valuable for studying the interaction of Butirosin with enzymes, such as aminoglycoside phosphotransferases (APHs), which are involved in antibiotic resistance. acs.orgasm.org Transferred Nuclear Overhauser Effect Spectroscopy (TRNOESY) has been used to study the conformations of aminoglycosides like Butirosin A when bound to APH(3')-IIIa. acs.org These studies have shown that the 2,6-diamino-2,6-dideoxy-d-glucose and d-xylose (B76711) rings of Butirosin A have restricted motions and maintain a stacking arrangement when bound to the enzyme. acs.org NMR can also provide information on the pKa values of amino groups, which can be influenced by structural features like the AHBA group in Butirosin. acs.org

NMR spectroscopy allows for the study of conformational changes that occur upon ligand binding and can help identify binding sites on target proteins. nih.govnmxresearch.com Protein-detected NMR experiments can monitor changes in protein residues upon ligand titration, allowing for the determination of binding affinities (Kd values) and the mapping of binding interfaces. nmxresearch.comunifi.it

Chromatographic Techniques for Purification and Separation of Butirosin Components and Derivatives

Chromatographic techniques are essential for the isolation, purification, and separation of Butirosin and its individual components (Butirosin A and B), as well as potential derivatives. Various chromatographic methods have been applied for this purpose.

Early studies on Butirosin involved its isolation from Bacillus circulans fermentation filtrates using ion exchange chromatography. nih.gov The Butirosin complex was resolved into its isomeric A and B components using Dowex 1 ion exchange chromatography. nih.govasm.org Different elution strategies, such as using varying concentrations of boric acid, were employed to separate Butirosin A and B. asm.org

Further purification of Butirosin components from ion exchange chromatography effluents can be achieved using other resins, such as IRC-50 (in ammonium (B1175870) form) and Amberlite XE-243, a boron-specific anion-exchange resin used to remove residual boric acid. asm.org

Paper chromatography has also been used for the analysis of Butirosin components and their N-acetyl derivatives, allowing for the determination of the relative amounts of Butirosin A and B in samples. asm.org This involved developing chromatograms in specific solvent systems and quantifying the compounds after visualization. asm.org

Modern chromatographic techniques, including High-Performance Liquid Chromatography (HPLC) and potentially preparative chromatography, are routinely used for the purification of antibiotics and their derivatives in research and industrial settings. wdh.ac.idgoogle.com These techniques offer higher resolution and efficiency compared to traditional methods, enabling the separation of closely related compounds and the isolation of pure substances for further characterization.

Biophysical Techniques for Ligand-Target Binding Characterization

Biophysical techniques are employed to characterize the binding interactions between Butirosin and its biological targets, such as ribosomal RNA or enzymes involved in resistance. These techniques provide quantitative information on binding affinity, stoichiometry, and the thermodynamics of the interaction.

While specific detailed studies on Butirosin using a wide range of biophysical techniques were not extensively highlighted in the search results, the general approaches used for ligand-target binding characterization of similar molecules are applicable. Techniques commonly used in this field include:

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing thermodynamic parameters such as binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n). This technique is valuable for understanding the driving forces of the interaction.

Surface Plasmon Resonance (SPR) and Grating-Coupled Interferometry (GCI): SPR and GCI are label-free techniques that measure the binding of a ligand to an immobilized target molecule in real-time. They provide kinetic parameters (association and dissociation rates, k_on and k_off) and binding affinity (Kd). nmxresearch.comresearchgate.net These methods can be used to assess the binding of Butirosin to its targets, such as ribosomal RNA fragments or enzymes.

Microscale Thermophoresis (MST): MST measures the directed movement of molecules in a temperature gradient, which changes upon ligand binding. This technique can determine binding affinities (Kd) in solution. unifi.itresearchgate.net

Differential Scanning Fluorimetry (DSF) or Thermal Shift Assay: DSF monitors the thermal stability of a protein, which often changes upon ligand binding. This can be used as a screening tool to identify potential binding partners and assess the stability of the complex. researchgate.net

NMR spectroscopy, as discussed earlier, also serves as a biophysical technique for studying binding events, providing insights into binding sites and conformational changes upon interaction. nmxresearch.comunifi.itresearchgate.net

These biophysical methods, when applied to Butirosin research, can provide a comprehensive understanding of how the antibiotic interacts with its targets at a molecular level, which is crucial for understanding its mechanism of action and for the rational design of new derivatives with improved properties.

Preclinical Research Models for Mechanistic and Pharmacological Insight

In Vitro Studies on Bacterial Strains and Cell Lines for Mechanistic Exploration

In vitro studies have demonstrated that butirosin (B1197908), as an aminoglycoside antibiotic, inhibits bacterial protein synthesis. google.com The primary mechanism involves binding to the 30S ribosomal subunit of bacteria. google.commdpi.com This binding event disrupts translation by inducing misreading of mRNA and inhibiting ribosomal translocation. google.commdpi.com

The unique 2-hydroxy-4-aminobutyric acid (HABA) side chain of butirosin is crucial for its activity against certain resistant strains. This side chain provides protection against enzymatic inactivation by several AMEs, which are a major mechanism of resistance in pathogenic bacteria. nih.gov Methodological studies often employ ribosomal binding assays and comparative Minimum Inhibitory Concentration (MIC) profiling to assess and validate butirosin's activity against various bacterial strains.

While butirosin's primary target is the bacterial ribosome, studies on cellular contexts can also involve examining its interaction with bacterial cells in controlled laboratory settings ("in glass"). These studies contribute to understanding how the compound affects bacterial viability and function.

Analysis of Butirosin Activity in Specific Cellular Contexts

The activity of butirosin can be influenced by the specific cellular context of the bacteria. Aminoglycosides, including butirosin, exert their antimicrobial action by binding primarily to helix 44 of the 16S rRNA in the decoding region (A-site) of the bacterial ribosome's small subunit. mdpi.com They can also bind secondarily to helix 69 of the 23S rRNA of the large subunit. mdpi.com This binding leads to conformational changes in key nucleotides in the decoding region, promoting interactions between mRNA and near-cognate or noncognate tRNA, ultimately causing errors in protein translation and inhibiting translocation. nih.govmdpi.com

The presence of the AHBA group in butirosin's structure helps it evade many inactivating enzymes, allowing it to retain its bactericidal properties in cellular environments where these enzymes are present. nih.gov

Mechanistic Studies in Animal Models (e.g., ribosomal binding in bacteria from animal gut, not host effects)

Mechanistic studies in animal models, specifically focusing on the interaction of butirosin with bacteria within the animal host's gut, can provide insights into its activity in a more complex environment. While direct studies specifically detailing butirosin's ribosomal binding in bacteria isolated from animal guts were not extensively found, the general mechanism of aminoglycosides binding to the bacterial 30S ribosomal subunit is well-established and applies to bacteria regardless of their location. google.commdpi.com

Studies involving animal models for other purposes, such as evaluating the efficacy of related compounds or understanding bacterial pathogenesis, often rely on the fundamental understanding of how aminoglycosides like butirosin interact with bacterial ribosomes to inhibit protein synthesis. google.comresearchgate.net For instance, research on bacterial virulence in animal models may involve examining bacterial mutants with altered ribosomal binding sites to understand the impact on pathogenesis, which indirectly highlights the importance of ribosomal binding for antibiotic activity. researchgate.netjustia.com The focus in this context remains on the bacterial target (ribosome) within the animal's system, rather than the host's physiological response to the compound.

Preclinical Pharmacokinetic and Metabolic Pathway Research (focus on compound transformation, not human ADME)

Preclinical pharmacokinetic research on butirosin focuses on its transformation and metabolic pathways, particularly in the context of its production by microorganisms and potential modifications. Butirosin is produced by Bacillus circulans through a complex biosynthetic pathway. nih.govresearchgate.netresearchgate.net This pathway involves a unique acyl carrier protein (ACP)-dependent mechanism for the construction and attachment of the AHBA side chain. researchgate.net

Key steps in the biosynthesis and transformation of the AHBA moiety include the transfer of a γ-glutamyl group from L-glutamate to holo-BtrI (an ACP) by the enzyme BtrJ, forming γ-L-Glu-S-BtrI. A PLP-dependent decarboxylase, BtrK, then converts this intermediate to γ-L-Glu-4-aminobutyryl (GABA)-S-BtrI. Hydroxylation at the α-position of GABA-S-BtrI is carried out by the flavin-dependent monooxygenase BtrO, yielding AHBA-S-BtrI. Finally, the acyltransferase BtrH transfers AHBA from BtrI to ribostamycin (B1201364), forming butirosin B, which is subsequently de-γ-glutamylated by BtrG to produce butirosin A. researchgate.net

This biosynthetic pathway highlights the enzymatic transformations the compound undergoes during its production. researchgate.net Manipulating this pathway through techniques like combinatorial biosynthesis and pathway engineering has been explored to create novel butirosin derivatives with potentially altered properties, such as enhanced activity or reduced toxicity. researchgate.netbiorxiv.org These studies focus on the enzymatic modification and transformation of the butirosin structure.

Research into the butirosin biosynthetic gene cluster has identified the genes and enzymes responsible for these transformations. researchgate.netresearchgate.net For example, the genes btrI-J-K-O-V-G-H are involved in the biosynthesis and incorporation of the AHBA moiety. researchgate.net Understanding these metabolic pathways is crucial for exploring the potential for generating modified aminoglycosides. researchgate.netbiorxiv.org

Future Research Directions and Emerging Paradigms in Butirosin Research

Exploration of Novel Biosynthetic Enzymes for Synthetic Biology Applications

The biosynthesis of butirosin (B1197908) in organisms like Bacillus circulans involves a series of enzymatic reactions. Understanding the specific enzymes responsible for constructing the butirosin molecule, including the unique (S)-4-amino-2-hydroxybutyrate (AHBA) side chain, is crucial for synthetic biology applications researchgate.netnih.gov. Enzymes such as BtrH and BtrG have been identified and characterized in the butirosin biosynthetic pathway, playing roles in the transfer and deprotection of the AHBA moiety researchgate.net.

Exploring novel biosynthetic enzymes within the butirosin pathway and related aminoglycoside producers offers opportunities for synthetic biology. By manipulating or combining these enzymes, researchers aim to engineer microbial hosts to produce modified or entirely novel butirosin analogues anr.frnih.govfrontiersin.org. This involves strategies such as combinatorial biosynthesis, which utilizes genes from different biosynthetic clusters, and mutasynthesis, where modified precursors are fed to blocked mutants anr.fr. These approaches hold promise for expanding the chemical diversity of butirosins and generating compounds with potentially improved pharmacological properties or activity against resistant strains.

Rational Design of Butirosin Analogues with Enhanced Target Selectivity

Rational design of butirosin analogues is a key area of future research aimed at improving their efficacy and overcoming limitations such as resistance. This involves a detailed understanding of how butirosins interact with their primary target, the bacterial ribosome researchgate.netmcmaster.ca. By modifying specific functional groups on the butirosin structure, researchers can aim to enhance binding affinity to the bacterial ribosome, alter the spectrum of activity, or reduce susceptibility to resistance mechanisms like enzymatic modification embopress.org.

The structural differences between bacterial and eukaryotic ribosomes, particularly in the decoding center, provide a basis for designing analogues with improved selectivity for bacterial targets, potentially reducing off-target effects researchgate.netembopress.orgcore.ac.uk. Ambutyrosin itself represents a natural variation within the butirosin class, and studying the structure-activity relationship of this compound and other analogues is vital for guiding rational design efforts. Future research will likely involve synthesizing libraries of butirosin derivatives and evaluating their ribosomal binding, antibacterial activity, and resistance profiles to identify promising candidates.

Application of Advanced Computational Methods for Predictive Modeling

Advanced computational methods, including predictive modeling, play an increasingly important role in butirosin research. These methods can be applied to various aspects, from predicting the properties of novel analogues to understanding complex biological interactions mathworks.comnih.govoapen.org.

Computational approaches such as molecular docking and molecular dynamics simulations can provide insights into the binding modes and affinities of butirosins and their analogues with the bacterial ribosome researchgate.net. This information is invaluable for the rational design process, allowing researchers to computationally screen potential compounds and predict their interactions before experimental synthesis and testing. Furthermore, predictive models can be developed to forecast the pharmacokinetic and pharmacodynamic properties of butirosin analogues, aiding in the selection of candidates with favorable profiles. Machine learning techniques can also be employed to analyze large datasets generated from in vitro and in vivo studies, identifying patterns and predicting the activity or toxicity of new compounds mathworks.com.

Development of Tools for Investigating Aminoglycoside-Ribosome Interactions

Understanding the precise molecular interactions between butirosins and the bacterial ribosome is fundamental to developing improved antibiotics. Future research will focus on developing and applying advanced tools to probe these interactions with higher resolution and sensitivity researchgate.net.

Techniques such as X-ray crystallography and cryo-electron microscopy are essential for determining the high-resolution structures of the ribosome in complex with butirosins, revealing the exact binding sites and conformational changes induced by the antibiotic researchgate.netcore.ac.uk. Chemical footprinting experiments provide information about the nucleotides in the ribosomal RNA that are protected or made more reactive upon butirosin binding embopress.orgresearchgate.net. Single-molecule techniques, such as single-molecule FRET, allow researchers to observe the dynamics of ribosomal movements and how they are affected by aminoglycoside binding in real-time researchgate.netcore.ac.uk. The development of novel fluorescent probes and biosensors specific for butirosin binding will further enhance the ability to study its interaction with the ribosome in live cells.

Expanding Mechanistic Understanding Through Omics Technologies

Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, offer powerful tools for gaining a more comprehensive understanding of butirosin production and its effects on bacterial cells biobide.comfrontiersin.orgnih.govresearchgate.netmdpi.com.

Q & A

Q. What validated analytical methods are recommended for determining the purity and stability of Ambutyrosin in preclinical formulations?

To ensure accuracy, employ high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) for quantitative analysis. Validate the method per ICH Q2(R1) guidelines by assessing linearity (R² ≥ 0.995), precision (RSD < 2%), and recovery rates (95–105%). Include forced degradation studies under thermal, photolytic, and hydrolytic conditions to evaluate stability. Report results in tabular format, specifying retention times, detection limits, and degradation products .

Q. How should researchers design in vitro assays to assess this compound’s antimicrobial efficacy against resistant strains?

Use broth microdilution assays (CLSI M07-A11) to determine minimum inhibitory concentrations (MICs). Include positive controls (e.g., established antibiotics) and negative controls (culture medium alone). Test against clinically isolated strains with documented resistance mechanisms (e.g., efflux pumps, enzymatic inactivation). Replicate experiments in triplicate and analyze data using non-linear regression to calculate IC₅₀ values. Report MICs alongside comparator drugs in a comparative table .

Q. What pharmacokinetic (PK) parameters are critical in initial animal studies for this compound?

Focus on AUC₀–t (area under the curve), Cₘₐₓ (peak plasma concentration), t₁/₂ (elimination half-life), and volume of distribution (Vd). Use sparse sampling protocols in rodents to minimize stress, and apply non-compartmental analysis (NCA) via software like Phoenix WinNonlin. Compare results to existing PK data for structurally analogous compounds to identify outliers or absorption anomalies .

Advanced Research Questions

Q. How can contradictory data on this compound’s tissue penetration efficacy be systematically resolved?

Adopt a weight-of-evidence approach:

- Meta-analysis : Aggregate data from multiple studies (e.g., microdialysis vs. tissue homogenization methods) using random-effects models to account for heterogeneity.

- Methodological critique : Assess whether sampling timepoints align with PK profiles or if matrix effects (e.g., plasma protein binding) skew results.

- In silico modeling : Use PBPK (physiologically based pharmacokinetic) models to simulate tissue-to-plasma ratios under varying physiological conditions. Present conflicting data in a comparative table with footnotes explaining methodological disparities .

Q. What strategies optimize this compound’s synthetic pathway to improve yield while minimizing toxic intermediates?

- DoE (Design of Experiments) : Apply factorial design to test variables (catalyst concentration, temperature, reaction time). Use response surface methodology (RSM) to identify optimal conditions.

- Green chemistry principles : Replace hazardous solvents (e.g., dichloromethane) with ionic liquids or supercritical CO₂. Monitor intermediates via LC-MS and quantify genotoxic impurities per ICH M7 guidelines.

- Scale-up validation : Compare lab-scale (mg) vs. pilot-scale (kg) yields and crystallinity (via XRD) to ensure reproducibility. Tabulate results with ANOVA p-values for critical factors .

Q. How should researchers integrate multi-omics data (transcriptomic, proteomic) to elucidate this compound’s mechanism of action?

- Pathway enrichment analysis : Use tools like STRING or KEGG to identify overrepresented pathways in differentially expressed genes/proteins. Apply false discovery rate (FDR) correction to adjust for multiple comparisons.

- Network pharmacology : Construct interaction networks linking this compound targets to downstream effectors (e.g., bacterial cell wall synthesis enzymes). Validate key nodes via CRISPR-Cas9 knockouts or siRNA silencing.

- Data visualization : Generate heatmaps for gene clusters and Sankey diagrams for target-pathway relationships. Ensure reproducibility by depositing raw data in public repositories (e.g., GEO, PRIDE) .

Methodological Guidance

What frameworks are recommended for formulating hypothesis-driven research questions on this compound’s therapeutic potential?

Adopt the PICO framework (Population: target pathogen; Intervention: this compound dosage; Comparison: standard therapy; Outcome: MIC reduction) to structure clinical questions. For preclinical studies, apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. Example: "Does this compound (5 mg/kg) reduce biofilm formation in Pseudomonas aeruginosa compared to ciprofloxacin, as measured by confocal microscopy?" .

Q. How should researchers address variability in this compound’s bioavailability across preclinical species?

- Cross-species scaling : Use allometric principles (e.g., ¾ power law) to extrapolate PK parameters from rodents to humans.

- Formulation adjustments : Test lipid-based nanoparticles or cyclodextrin complexes to enhance solubility in species with differing gastrointestinal pH.

- Statistical reporting : Include coefficient of variation (CV%) for AUC and Cₘₐₓ in pharmacokinetic tables, and discuss interspecies differences in the context of metabolic enzyme expression (e.g., CYP450 isoforms) .

Data Presentation Standards

- Tables : Follow journal-specific guidelines (e.g., Roman numerals, footnotes with superscript letters). For bioanalytical data, include columns for "Method," "LOD/LOQ," "% Recovery," and "RSD" .

- Figures : Avoid overcrowding electrophoretic gels or chromatograms. Use color-coded heatmaps for omics data and label axes with units (e.g., "Log₂ Fold Change") .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.